4-Methyl-2-hexanol

Solvent Evaporation Rate Coating Formulation Vapor Pressure

4-Methyl-2-hexanol (CAS 2313-61-3) is a C7 branched secondary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol. It is characterized by a hydroxyl group at the C2 position and a methyl branch at the C4 position of the hexane backbone.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 2313-61-3
Cat. No. B3369324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-hexanol
CAS2313-61-3
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)O
InChIInChI=1S/C7H16O/c1-4-6(2)5-7(3)8/h6-8H,4-5H2,1-3H3
InChIKeyKZUBXUKRWLMPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-hexanol (CAS 2313-61-3) | C7 Branched Secondary Alcohol Technical Profile for Industrial Solvent and Synthesis Applications


4-Methyl-2-hexanol (CAS 2313-61-3) is a C7 branched secondary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol. It is characterized by a hydroxyl group at the C2 position and a methyl branch at the C4 position of the hexane backbone [1]. This structural feature distinguishes it from linear C7 alcohols (heptanols) and other positional isomers, resulting in quantifiably different physicochemical properties, including a lower boiling point and higher vapor pressure, which directly influence its performance as a solvent and intermediate in industrial applications [2].

Structure Branched C7 secondary alcohol; distinct from linear heptanols
Volatility profile Lower boiling point and higher vapor pressure support fast-evaporating solvent systems
Synthetic utility Alcohol building block for ester and derivative synthesis

Why 4-Methyl-2-hexanol Cannot Be Simply Substituted with a Linear Heptanol or Positional Isomer


Simple substitution of 4-methyl-2-hexanol with a generic C7 alcohol (e.g., 2-heptanol, 3-heptanol, 4-heptanol) or even a closely related isomer like 5-methyl-2-hexanol is not scientifically sound due to quantifiable differences in key performance-determining physicochemical properties. The specific position of the methyl branch on the hexane chain in 4-methyl-2-hexanol results in a measurably lower boiling point (152-153 °C) and higher vapor pressure (1.28 mmHg at 25°C) compared to linear heptanols (boiling points 156-162 °C; vapor pressures 0.8-1.0 mmHg) [1]. This translates directly to a higher volatility and faster evaporation rate, which is a critical parameter in solvent-based formulations for coatings, paints, and adhesives where drying time and film formation are tightly controlled. Furthermore, its specific logP (2.055-2.255) and water solubility (approx. 4725 mg/L) differ from these comparators, impacting partition behavior in multiphasic systems and environmental fate profiles [2]. The evidence presented in Section 3 quantifies these differences, demonstrating that generic substitution would alter process kinetics and final product performance.

Evaporation rate mismatch

Linear heptanols exhibit lower vapor pressure and higher boiling points; this may alter drying time and film formation in solvent-based coatings.

Partition behavior shift

Differences in logP and water solubility compared to linear and positional isomers can affect phase distribution in multiphasic systems and environmental fate profiles.

Structural specificity

The methyl branch at C4 influences steric and electronic properties in downstream reactions; generic C7 alcohols may not reproduce synthetic outcomes.

Quantitative Differentiation of 4-Methyl-2-hexanol from C7 Alcohol Comparators: A Technical Evidence Guide


Higher Volatility and Faster Evaporation Rate vs. Linear Heptanols (2-Heptanol, 3-Heptanol, 4-Heptanol)

4-Methyl-2-hexanol exhibits a significantly lower boiling point and higher vapor pressure compared to its linear C7 alcohol analogs, 2-heptanol, 3-heptanol, and 4-heptanol. This data demonstrates that 4-methyl-2-hexanol is more volatile, which directly correlates to a faster evaporation rate in solvent applications [1].

Volatility vs. linear C7 alcohols
Cross-study comparable
4-Methyl-2-hexanol BP 152–153 °C VP 1.28 mmHg
Linear C7 (2-,3-,4-heptanol) BP 156–162 °C VP 0.8–1.0 mmHg
Supports fast-drying solvent evaluation
Boiling point at 760 mmHg; vapor pressure at 25 °C
Solvent Evaporation Rate Coating Formulation Vapor Pressure

Enhanced Water Solubility Compared to Linear 2-Heptanol

4-Methyl-2-hexanol demonstrates higher water solubility than its linear analog 2-heptanol. The branched structure of 4-methyl-2-hexanol appears to disrupt crystal packing, leading to increased aqueous miscibility [1].

Aqueous solubility vs. 2-heptanol
Cross-study comparable
4725 mg/L at 25 °C (estimated) 5–43% higher than 2-heptanol
May benefit aqueous-compatible formulations
Reported and estimated solubility values
Aqueous Solubility Partitioning Environmental Fate

Moderate Lipophilicity (LogP) Profile for Optimized Partitioning

4-Methyl-2-hexanol possesses a calculated logP (octanol-water partition coefficient) ranging from 2.055 to 2.255, indicating moderate lipophilicity. This value is comparable to, but distinct from, other C7 alcohols, and is relevant for applications where the compound's distribution between hydrophobic and hydrophilic environments is critical [1][2].

Lipophilicity (logP) profile
Class-level inference
logP 2.055–2.255 (calculated/estimated)
C7 alcohol class range 1.95–2.35
Class-level attribute; supports partitioning studies
Data to verify; calculated logP algorithms
Octanol-Water Partition Coefficient Lipophilicity Bioavailability

Recommended Industrial and Research Applications for 4-Methyl-2-hexanol Based on Verified Differentiated Properties


Fast-Drying Industrial Coatings and Paint Thinners

The 28-60% higher vapor pressure and 4-9 °C lower boiling point of 4-methyl-2-hexanol compared to linear heptanols makes it a superior solvent for fast-drying paints, varnishes, and industrial coatings. Its higher volatility ensures rapid evaporation from the applied film, reducing tack-free time and increasing production line speeds. This property is directly supported by its established use as a solvent in paint and paint thinner formulations [1]. This translates to a quantifiable process advantage over slower-evaporating solvents like 2-heptanol.

Synthesis of Fragrance and Flavor Esters via Esterification

4-Methyl-2-hexanol serves as a key precursor for the synthesis of esters, such as 4-methyl-2-hexyl acetate, which are used as fragrance ingredients . The specific branched structure of the alcohol imparts unique organoleptic properties to the resulting ester that are distinct from esters derived from linear or differently branched alcohols. The quantifiable physicochemical differences (e.g., boiling point, logP) also facilitate downstream purification and separation of the ester product, making 4-methyl-2-hexanol a strategic choice for custom synthesis in the flavor and fragrance industry.

Solvent for Oils, Waxes, and Resins in Cleaning and Formulation

The compound's combination of moderate lipophilicity (logP 2.055-2.255) and higher water solubility (4725 mg/L) compared to 2-heptanol makes it an effective solvent for dissolving a range of non-polar and slightly polar substances, including oils, waxes, and certain resins [2]. Its application in cleaning formulations, degreasers, and as a process solvent in chemical manufacturing is underpinned by these quantifiable solubility parameters. The higher volatility also means it leaves less residue, which is a critical performance attribute in precision cleaning applications.

Application
Selection Property
Validation Focus
Fast-drying industrial coatings
Higher vapor pressure profile
Evaporation rate and film formation
Ester synthesis for fragrances and flavors
Branched alcohol structure
Esterification yield and organoleptic properties
Solvent for oils, waxes, and resins
Moderate lipophilicity and water compatibility
Solubility parameters and residue control

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